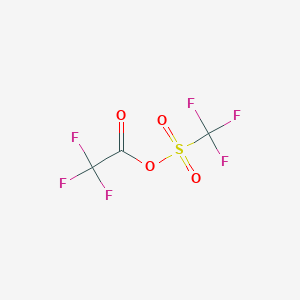
Ethyl 3,5-difluorobenzoylformate
Übersicht
Beschreibung
Ethyl 3,5-difluorobenzoylformate is a useful research compound. Its molecular formula is C10H8F2O3 and its molecular weight is 214.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Diverse Chemical Compounds
Ethyl 3,5-difluorobenzoylformate is utilized in the synthesis of various chemical compounds. For instance, it is used in the preparation of 3,5-difluorophenylacetic acid, which is derived from 3,5-difluoro-bromobenzene through a Grignard reaction. This process involves hydrolysis with KOH and reduction with hydrazine hydrate, achieving an overall yield of 68% (Lin Yuan-bin, 2007).
Catalysis and Chemical Reactions
This compound plays a significant role in catalytic processes. For example, it is involved in the rhodium-catalyzed hydroformylation of ethylene for monosubstituted rhodium-carbonyl catalysts. This contributes to understanding the electronic and steric factors governing catalytic activity and offers insight into developing more effective catalysts (M. Sparta, K. J. Børve, V. R. Jensen, 2007).
Pharmaceutical and Material Science Applications
This chemical is also essential in the pharmaceutical industry and material science. It serves as a raw material for preparing dendritic polymers, which have wide-ranging applications in drug delivery systems and materials engineering (Bi Yun-mei, 2011).
Photophysical Properties Study
This compound is used to study photophysical properties in different molecular structures. Research on ethyl 5-(4-dimethylaminophenyl)-3-amino-2,4-dicyanobenzoate demonstrates the relationship between molecular conformations and spectral behavior, contributing to the understanding of dual emission phenomena in molecular structures (M. Józefowicz, M. Aleksiejew, et al., 2007).
Photovoltaic Device Development
In the field of renewable energy, this compound-linked materials are used to improve the performance of organic bulk heterojunction photovoltaic devices. This aids in developing more efficient solar energy harvesting technologies (M. Stylianakis, G. Spyropoulos, et al., 2012).
Safety and Hazards
Ethyl 3,5-difluorobenzoylformate is classified as a combustible liquid (Category 4, H227) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is advised to keep away from heat, sparks, open flames, and hot surfaces . Personal protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .
Wirkmechanismus
Ethyl 3,5-difluorobenzoylformate, also known as Ethyl 3,5-difluorophenylglyoxylate, is a chemical compound with the linear formula F2C6H3COCO2C2H5 . It has a molecular weight of 214.17 . Despite its widespread use in various research applications, the specific mechanism of action of this compound remains largely unexplored. This article aims to provide a comprehensive overview of the potential mechanisms of action of this compound.
Biochemische Analyse
Biochemical Properties
Ethyl 3,5-difluorobenzoylformate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolic pathways of aromatic compounds. The nature of these interactions often involves the formation of enzyme-substrate complexes, which can lead to the activation or inhibition of specific biochemical pathways .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling molecules, leading to changes in gene expression patterns and metabolic flux . These effects can have significant implications for cell function and overall cellular health.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, this compound can bind to the active site of certain enzymes, preventing their normal function and thereby altering the biochemical pathways they regulate . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with some studies indicating potential impacts on cell viability and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects and dose-response relationships are critical considerations in these studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of aromatic compounds. It interacts with enzymes and cofactors that facilitate the breakdown and utilization of these compounds. These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, this compound may be transported into the cell via membrane transporters and subsequently distributed to various organelles .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within the cell. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Eigenschaften
IUPAC Name |
ethyl 2-(3,5-difluorophenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c1-2-15-10(14)9(13)6-3-7(11)5-8(12)4-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTHBXHXKOKMTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374508 | |
| Record name | Ethyl 3,5-difluorobenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208259-57-8 | |
| Record name | Ethyl 3,5-difluorobenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 208259-57-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 3,5-difluorobenzoylformate in the synthesis of 3,5-Difluorophenylacetic acid?
A1: this compound serves as a crucial intermediate in the synthesis of 3,5-Difluorophenylacetic acid. [] The process involves a two-step transformation:
Q2: How is this compound synthesized in this research?
A2: The paper describes the synthesis of this compound through a Grignard reaction. [] 3,5-difluoro-bromobenzene reacts with magnesium in the presence of diethyl oxalate. This reaction leads to the formation of this compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-Acetyl-2-methylimidazo[1,2-a]pyridine](/img/structure/B1302022.png)
![1-[2-(2-Amino-3-methoxyphenyl)ethyl]pyrrolidine](/img/structure/B1302025.png)


![3-[(4,6-Dimethylpyrimidin-2-yl)thio]aniline](/img/structure/B1302028.png)

